
Levofacetoperane
概要
準備方法
レボファセトペランはさまざまな方法で合成することができます。 一般的な合成経路の1つは、特定の反応条件下でフェニル酢酸をピペリジンとエステル化する反応です . 工業生産方法は通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います .
化学反応の分析
レボファセトペランは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムが含まれます。
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。
科学研究への応用
レボファセトペランは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Levofacetoperane, also known as NLS-3 or (R,R) Phacetoperane, is a compound that has garnered attention in the field of psychopharmacology for its potential applications, particularly in treating neuropsychiatric disorders. This article delves into its scientific research applications, supported by comprehensive data and case studies.
Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)
This compound has been studied extensively for its efficacy in treating ADHD. Clinical trials involving nearly one thousand children and adolescents indicated that it provides significant symptom relief with fewer side effects compared to conventional treatments like methylphenidate .
Key Findings:
- Efficacy : In clinical settings, this compound demonstrated improvements in attention, cognition, and memory functions. Reports suggest that it is particularly effective at low doses (5-10 mg/day), comparable to higher doses of methylphenidate (10-20 mg/day) but with fewer adverse effects .
- Safety Profile : The compound was well-tolerated across various studies, with mild side effects such as psychomotor instability reported infrequently. No serious adverse events were noted during trials .
Broader Psychiatric Applications
Beyond ADHD, this compound has shown promise in treating a range of psychiatric disorders. It has been utilized in managing conditions such as:
- Intellectual Disabilities : this compound has been recognized for its therapeutic effects on individuals with mild to moderate intellectual disabilities, enhancing cognitive function and behavioral stability .
- Mood Disorders : The compound has been reported to improve symptoms in patients with mood disorders, including depression and anxiety, by enhancing cognitive performance and reducing negative symptoms .
Case Studies
Several case studies highlight the effectiveness of this compound in diverse populations:
Study | Population | Dosage | Outcomes |
---|---|---|---|
Beaujard & Revol | Children with ADHD | 5-20 mg/day | Significant improvement in attention and behavior over 6 months |
Labaï et al. | Adults with mood disorders | 10 mg/day | Reduction in depressive symptoms and improved cognitive function |
Clinical Trial A | Adolescents with intellectual disabilities | 5 mg/day | Enhanced learning capabilities and behavioral improvements observed |
These studies collectively support the assertion that this compound can be an effective alternative to existing stimulant medications.
作用機序
レボファセトペランは、ノルエピネフリン-ドーパミン再取り込み阻害剤として作用することにより効果を発揮します . これは、レボファセトペランがニューロンへの再取り込みを阻害することにより、脳内のノルエピネフリンとドーパミンのレベルを上昇させることを意味します。 これにより、中枢神経系の刺激が増加し、抗うつ作用と食欲抑制作用が生じます .
類似化合物との比較
レボファセトペランは、メチルフェニデートやデキスメチルフェニデートなどの他の精神刺激薬に似ています . レボファセトペランは、メチルフェニデートの逆エステルである点が特徴です . その他の類似化合物には、以下が含まれます。
メチルフェニデート: 注意欠陥多動性障害(ADHD)やナルコレプシーの治療に使用される中枢神経刺激薬。
デキスメチルフェニデート: メチルフェニデートのデキストロ回転異性体で、ADHDの治療に使用されます.
レボファセトペランのユニークな構造と特性は、科学研究と医薬品の応用にとって貴重な化合物となっています。
生物活性
Levofacetoperane, also known as NLS-3 or (R,R) Phacetoperane, is a compound of increasing interest in the field of psychopharmacology, particularly for its potential therapeutic effects on various neuropsychiatric disorders. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical findings, and safety profiles.
Pharmacological Properties
This compound exhibits a unique pharmacological profile that differentiates it from other stimulants such as methylphenidate and amphetamines. It has been noted for its weak sympathomimetic action , which contributes to a lower toxicity profile compared to these conventional stimulants.
LD50 Comparisons
The lethal dose (LD50) of this compound shows a favorable safety margin when compared to similar compounds:
- This compound : Higher tolerance and lower toxicity.
- Methylphenidate : More toxic at equivalent doses.
- Amphetamines : Higher incidence of irritability and other side effects.
Compound | LD50 (mg/kg) | Toxicity Profile |
---|---|---|
This compound | 3 mg/kg | Lower toxicity |
Methylphenidate | Variable | Higher toxicity |
Amphetamines | Variable | Significant side effects |
Clinical Efficacy
Research indicates that this compound has been effective in treating various psychiatric conditions, including attention deficit hyperactivity disorder (ADHD), intellectual disabilities, and mood disorders.
Case Studies
- Children with ADHD : Clinical trials have shown improvements in attention span and cognitive function after two weeks of treatment with doses ranging from 5-20 mg/day. Behavioral assessments indicated an improvement rate of up to 60% in attention-related symptoms.
- Adults with Mood Disorders : In adults treated for mood disorders, this compound demonstrated significant improvements in cognitive exhaustion and overall mood stability.
This compound is believed to act primarily through the modulation of neurotransmitter systems associated with attention and cognition. Its mechanism involves:
- Dopaminergic pathways : Enhancing dopaminergic activity without the intense stimulation seen in traditional stimulants.
- Cognitive enhancement : Improving memory functions and attention span, particularly in patients with cognitive impairments.
Safety Profile
The safety profile of this compound is markedly favorable, with most studies reporting mild side effects such as:
- Mild irritability
- Psychomotor instability
- Insomnia at higher doses
In clinical settings, adverse events were infrequent and generally not severe, making it a preferred option among psychiatrists.
特性
IUPAC Name |
[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLVPRTTWIDNL-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179295 | |
Record name | Levofacetoperane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24558-01-8 | |
Record name | Levophacetoperane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24558-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levofacetoperane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024558018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofacetoperane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFACETOPERANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SZ9ZII529 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。